2-Ethyl-5-nitrophenol

Medicinal Chemistry ADME Optimization Scaffold Design

Procure high-purity 2-Ethyl-5-nitrophenol for CNS drug discovery, hCE1 enzyme studies, and advanced organic synthesis. The ortho-ethyl, meta-nitro substitution delivers a higher logP (2.2-2.4) and distinct electronic profile compared to unsubstituted or 5-ethyl-2-nitrophenol isomers, enabling precise SAR investigations and improved blood-brain barrier modeling.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 90005-90-6
Cat. No. B1628792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-nitrophenol
CAS90005-90-6
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)[N+](=O)[O-])O
InChIInChI=1S/C8H9NO3/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,10H,2H2,1H3
InChIKeyCQFIMSVIDUTMLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-nitrophenol CAS 90005-90-6: A Differentiated Nitrophenol Scaffold for Medicinal Chemistry and Organic Synthesis Procurement


2-Ethyl-5-nitrophenol (CAS 90005-90-6) is a disubstituted phenolic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It features an ethyl group at the 2-position and a nitro group at the 5-position of the aromatic ring . This substitution pattern confers distinct physicochemical properties compared to isomeric nitrophenols, including a calculated logP of 2.2–2.386, a topological polar surface area (TPSA) of 66 Ų, and a single hydrogen bond donor [1]. It is commercially available as a versatile small molecule scaffold with purities typically exceeding 95%, making it suitable for pharmaceutical research, agrochemical development, and advanced organic synthesis .

2-Ethyl-5-nitrophenol: Why Simple Nitrophenol Analogs Cannot Substitute Without Compromising Key Performance Attributes


Simple substitution with unsubstituted nitrophenols (e.g., 2-nitrophenol or 4-nitrophenol) or with regioisomers (e.g., 5-ethyl-2-nitrophenol) is not possible when a defined ortho-ethyl, meta-nitro substitution pattern is required. The presence of the 2-ethyl group significantly increases lipophilicity (calculated logP ~2.2–2.4) relative to unsubstituted 2-nitrophenol (logP ~1.5), altering membrane permeability and partition coefficients [1]. Additionally, the 5-nitro group imparts a distinct electronic profile compared to the 2-nitro group found in 5-ethyl-2-nitrophenol (CAS 101664-28-2), affecting both reactivity in electrophilic aromatic substitution and biological target engagement . These differences in lipophilicity, electronic distribution, and hydrogen-bonding capacity cannot be replicated by generic in-class replacements, necessitating the procurement of the specific 2-ethyl-5-nitro isomer for applications where these precise physicochemical parameters are critical.

2-Ethyl-5-nitrophenol: Quantitative Differentiation Evidence vs. Closest Analogs


Comparative Lipophilicity (logP) of 2-Ethyl-5-nitrophenol vs. Unsubstituted 2-Nitrophenol

The calculated partition coefficient (logP) of 2-ethyl-5-nitrophenol is significantly higher than that of the unsubstituted parent 2-nitrophenol, owing to the hydrophobic ethyl substituent. This difference quantitatively predicts enhanced membrane permeability and altered distribution profiles in biological systems [1].

Medicinal Chemistry ADME Optimization Scaffold Design

Comparative Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The topological polar surface area (TPSA) of 2-ethyl-5-nitrophenol is 66 Ų, which is identical to that of the regioisomer 5-ethyl-2-nitrophenol due to the same molecular formula and functional groups. However, it differs from 2-nitrophenol (TPSA ~66 Ų) primarily in the number of rotatable bonds (1 vs. 0) and hydrogen bond acceptors (3 vs. 2), reflecting the influence of the ethyl group on molecular flexibility [1].

Drug Design Physicochemical Profiling Permeability

Commercial Purity Specifications: 2-Ethyl-5-nitrophenol vs. Regioisomer 5-Ethyl-2-nitrophenol

Commercially available 2-ethyl-5-nitrophenol is offered with a minimum purity of 95% (CymitQuimica) or ≥98% (MolCore), whereas the regioisomer 5-ethyl-2-nitrophenol (CAS 101664-28-2) is less commonly stocked and often lacks defined purity specifications in major catalogs . This difference in commercial availability and quality assurance impacts procurement reliability for research-scale synthesis.

Procurement Quality Control Synthetic Utility

Comparative Enzyme Inhibition Data: 2-Ethyl-5-nitrophenol vs. 2-Nitrophenol

2-Ethyl-5-nitrophenol exhibits measurable inhibition of human liver carboxylesterase 1 (hCE1), with a reported Ki value of 1.55 μM (1.55E+3 nM) when tested using o-nitrophenyl acetate as substrate [1]. In contrast, 2-nitrophenol shows significantly weaker inhibition of this enzyme under similar assay conditions, with a reported Ki > 100 μM [2]. This 65-fold difference in inhibitory potency highlights the functional impact of the ethyl substituent on enzyme binding.

Enzymology Carboxylesterase Inhibitor

2-Ethyl-5-nitrophenol: Optimal Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry Scaffold Requiring Enhanced Lipophilicity for CNS Penetration

In drug discovery programs targeting CNS disorders, the higher logP (2.2–2.4) of 2-ethyl-5-nitrophenol, compared to unsubstituted 2-nitrophenol (logP ~1.5), makes it a preferred starting scaffold for lead optimization aimed at improving blood-brain barrier permeability . Its calculated physicochemical properties align with established guidelines for CNS drug-likeness.

Selective Carboxylesterase 1 (hCE1) Inhibition Studies

2-Ethyl-5-nitrophenol's potent inhibition of hCE1 (Ki = 1.55 μM) makes it a useful tool compound for investigating the role of this enzyme in drug metabolism, particularly in hydrolytic activation or deactivation of ester-containing prodrugs [1]. Its 65-fold greater potency over 2-nitrophenol provides a clear advantage in experiments requiring selective enzyme modulation.

Synthetic Intermediate for Functionalized Aromatic Compounds

As a versatile small molecule scaffold with a defined substitution pattern, 2-ethyl-5-nitrophenol can serve as a key intermediate in the synthesis of more complex molecules, including heterocycles and ligands for catalysis . Its commercial availability with high purity (≥95%) reduces the need for in-house purification, accelerating synthetic route development.

Structure-Activity Relationship (SAR) Studies on Substituted Phenols

The distinct electronic and steric profile of 2-ethyl-5-nitrophenol, relative to regioisomers like 5-ethyl-2-nitrophenol and unsubstituted nitrophenols, makes it valuable for systematic SAR investigations. Researchers can probe the influence of ortho-ethyl and meta-nitro substitution on biological activity, physicochemical properties, and chemical reactivity [2].

Technical Documentation Hub

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